(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-18-7-3-6-16-13(17)12(9-14)8-11-4-2-5-15-10-11/h2,4-5,8,10H,3,6-7H2,1H3,(H,16,17)/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYCFATOMAJLQ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CN=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CN=CC=C1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
EN300-26579360, also known as Z44346856 or (Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide, is a novel compound with a unique mechanism of action. The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in various cellular processes, including inflammation and bronchodilation.
Mode of Action
The compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it disrupts their normal function, leading to changes in the cellular processes they regulate. This results in combined bronchodilator and non-steroidal anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 and PDE4 are involved in the regulation of cyclic nucleotides, which play a key role in signal transduction pathways. By inhibiting these enzymes, the compound increases the levels of cyclic nucleotides, leading to bronchodilation and anti-inflammatory effects.
Result of Action
The result of EN300-26579360’s action is the relief of symptoms associated with conditions like chronic obstructive pulmonary disease (COPD). By combining bronchodilator and anti-inflammatory effects, it can help reduce inflammation and improve airflow in the lungs.
Biological Activity
(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.27 g/mol
- CAS Number : 132252-85-8
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-pyridinecarboxaldehyde and malononitrile.
- Reagents : A base such as piperidine is used to facilitate the reaction.
- Reaction Conditions : The reaction is conducted under controlled temperature and solvent conditions to optimize yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways.
- Antiproliferative Effects : Studies have indicated that this compound exhibits antiproliferative activity against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Properties : It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Enzyme Inhibition : The compound acts as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), which is involved in prostaglandin metabolism, thereby enhancing the therapeutic effects of certain anti-inflammatory drugs .
Case Studies
-
Study on Cancer Cell Lines :
- Researchers evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells.
- Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent antiproliferative effects.
-
Anti-inflammatory Activity Assessment :
- In vitro studies assessed the compound's ability to inhibit TNF-alpha-induced inflammation in human macrophages.
- The results indicated a decrease in inflammatory markers, supporting its use as a potential therapeutic agent for inflammatory conditions.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Cyanoacrylamide Derivatives
Notes:
- The 3-methoxypropyl group likely improves solubility over bulkier hydrophobic substituents (e.g., benzhydryl in 3j) due to its shorter alkyl chain and ether oxygen .
Reactivity and Stability
- Hydration and Cyclization: Analogues such as 2-cyano-N-(2-phenyl)ethylacrylamide (17) undergo hydration to form 3-hydroxypropanamide derivatives (e.g., m/z 217.2 [M-H]⁻) and intramolecular cyclization (e.g., m/z 199.2 [M-H]⁻) under hydrolytic conditions . The pyridin-3-yl group in the target compound may alter reaction kinetics due to its electron-deficient aromatic system.
Key Research Findings
Substituent Effects : Methoxypropyl and pyridinyl groups balance hydrophilicity and aromatic interactions, critical for bioavailability and target binding .
Reactivity Trends: Cyanoacrylamides with electron-withdrawing groups (e.g., cyano) exhibit higher electrophilicity, enhancing reactivity with nucleophiles like glutathione .
Performance in Applications : Corrosion inhibition efficiency correlates with substituent electron density, suggesting the target compound’s pyridine ring could outperform phenyl analogs .
Q & A
Q. What are the optimal synthetic routes for (Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : The compound can be synthesized via a condensation reaction between a cyanoacetamide derivative and a pyridine-containing aldehyde. Key steps include:
-
Base-Catalyzed Condensation : Use bases like piperidine or pyridine in ethanol or methanol to facilitate the Knoevenagel condensation. Temperature control (0–5°C) improves stereoselectivity for the (Z)-isomer .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while ethanol minimizes side reactions .
-
Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended for isolating the (Z)-isomer .
- Data Table : Common Synthesis Conditions
| Parameter | Typical Range | Impact on Yield/Stereochemistry |
|---|---|---|
| Base | Piperidine/Pyridine | Higher yield with pyridine |
| Temperature | 0–5°C | Reduces thermal isomerization |
| Solvent | Ethanol | Minimizes byproducts |
Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The (Z)-configuration is confirmed by coupling constants (J = 10–12 Hz) between the α,β-unsaturated protons. The cyano group (C≡N) appears as a singlet near δ 3.3 ppm .
- 13C NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, while the cyano carbon appears at ~115 ppm .
- IR Spectroscopy : A sharp peak at ~2200 cm⁻¹ confirms the C≡N stretch, and a C=O stretch near 1650 cm⁻¹ validates the enamide .
- X-ray Crystallography : Resolves stereochemical ambiguity by visualizing the spatial arrangement of the pyridinyl and methoxypropyl groups .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .
-
Molecular Docking : Simulate binding to enzymes (e.g., kinases) using the pyridinyl group as a hydrogen-bond acceptor. Software like AutoDock Vina can model interactions with residues in active sites .
-
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
- Data Table : Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| DFT Functional | B3LYP/6-31G(d) | Electronic structure analysis |
| Docking Software | AutoDock Vina | Protein-ligand interactions |
| Force Field | AMBER ff14SB | MD simulations |
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Optimization :
- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to account for variability in cell permeability .
- Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .
- Mechanistic Studies :
- Enzyme vs. Cell-Based Assays : Discrepancies may arise from off-target effects. Combine enzymatic IC₅₀ measurements with transcriptomic profiling (RNA-seq) to identify secondary targets .
- Metabolite Analysis : LC-MS/MS can detect metabolic degradation products that reduce efficacy in cellular models .
Q. What strategies improve the compound’s stability and solubility for in vivo studies?
- Methodological Answer :
- Formulation :
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- pH Adjustment : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the enamide group .
- Prodrug Design : Introduce ester groups at the methoxypropyl chain for controlled release .
- Stability Testing :
- Forced Degradation : Expose the compound to heat (40°C), light, and humidity to identify degradation pathways (HPLC monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
